Biphenyl-2,2'-diacetonitrile
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Description
Biphenyl-2,2'-diacetonitrile (BDN) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in common organic solvents, such as ethanol and acetone. BDN is an important building block for organic synthesis and is widely used in the synthesis of various compounds, including drugs, polymers, and dyes. In addition, BDN has been used in various biochemical and physiological studies, including those related to drug metabolism and pharmacology.
Scientific Research Applications
Cyanation of Alkyl Halides and Sulfonates
A study by Osamu Yabe, Hideya Mizufune, and T. Ikemoto (2009) demonstrated the use of biphenyl derivatives in the cyanation of alkyl halides and sulfonates using trimethylsilyl cyanide with fluoride-free inorganic salts. This methodology allowed for the efficient synthesis of nitrile compounds from various alkyl halides, showcasing the utility of biphenyl derivatives in organic synthesis (Yabe, Mizufune, & Ikemoto, 2009).
Physical and Spectroscopic Properties
Research by M. Trivedi et al. (2015) focused on the impact of biofield treatment on biphenyl, exploring changes in its physical, spectroscopic, and thermal properties. This work highlighted the potential of modifying biphenyl's characteristics for various scientific applications, revealing alterations in thermal stability and surface area analysis (Trivedi et al., 2015).
Pharmaceutical and Electronic Materials
A study by A. Martı́nez-Martı́nez et al. (2017) utilized biphenyl derivatives as building blocks for the preparation of compounds important in pharmaceutical and electronic materials. They developed methodologies for non-ortho-functionalization of arenes, contributing to fundamental studies and applied technologies in these fields (Martı́nez-Martı́nez et al., 2017).
Photocatalytic Applications
T. Tachikawa et al. (2004) investigated the one-electron oxidation of biphenyl derivatives strongly coupled with the TiO2 surface. This research is significant for understanding the photocatalytic processes and the efficiency of electron transfer in environmental and material science applications (Tachikawa, Tojo, Fujitsuka, & Majima, 2004).
Tyrosinase Inhibitors
Huey Chong Kwong et al. (2017) synthesized biphenyl ester derivatives as tyrosinase inhibitors, indicating the role of biphenyl derivatives in developing pharmaceuticals for treating conditions related to enzyme activity. This research also involved crystallographic, spectral analysis, and molecular docking studies (Kwong et al., 2017).
properties
IUPAC Name |
2-[2-[2-(cyanomethyl)phenyl]phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-9-13-5-1-3-7-15(13)16-8-4-2-6-14(16)10-12-18/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQBQMNLLVOXSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2=CC=CC=C2CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297477 |
Source
|
Record name | Biphenyl-2,2'-diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3526-27-0 |
Source
|
Record name | 2,2'-Biphenyldiacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Biphenyl-2,2'-diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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